
3-Fluoro-4-methylthiophenol
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Overview
Description
3-Fluoro-4-methylthiophenol: is an organofluorine compound with the molecular formula C7H7FS. It is a derivative of thiophenol, where the hydrogen atom on the benzene ring is substituted by a fluorine atom at the third position and a methyl group at the fourth position.
Mechanism of Action
Target of Action
It’s known that drugs generally exert their effects by binding to receptors, which are cellular components that produce cellular action . For instance, a related compound, 4-methylthiophenol, has been detected using a fluorescent probe, indicating potential interactions with cellular components .
Mode of Action
The interaction of drugs with their targets often results in changes in cellular processes . The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics studies how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion .
Result of Action
The related compound 4-methylthiophenol has been detected using a fluorescent probe, suggesting it may interact with cellular components and potentially influence cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that the related compound 4-methylthiophenol has been detected in environmental samples, indicating its potential environmental stability and impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylthiophenol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-(methylthio)benzenamine with sulfuric acid and sodium nitrite in tetrahydrofuran and water at low temperatures. This is followed by the addition of copper(I) oxide and copper(II) nitrate to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-methylthiophenol is used as an intermediate in the synthesis of more complex organofluorine compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated thiophenols on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it valuable in various chemical processes .
Comparison with Similar Compounds
3-Fluorothiophenol: Lacks the methyl group, resulting in different reactivity and applications.
4-Methylthiophenol: Lacks the fluorine atom, affecting its chemical properties and reactivity.
3-Methylthiophenol: Similar structure but without the fluorine atom, leading to different chemical behavior.
Uniqueness: 3-Fluoro-4-methylthiophenol is unique due to the presence of both the fluorine and methyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various applications where specific reactivity and selectivity are required .
Properties
IUPAC Name |
3-fluoro-4-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIOVTBTQHQXHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374620 |
Source
|
Record name | 3-Fluoro-4-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64359-35-9 |
Source
|
Record name | 3-Fluoro-4-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64359-35-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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